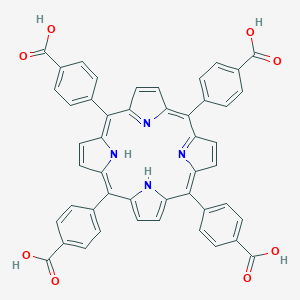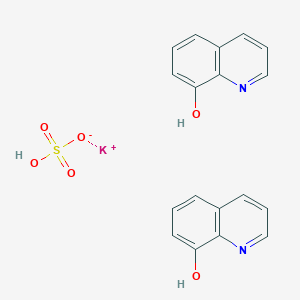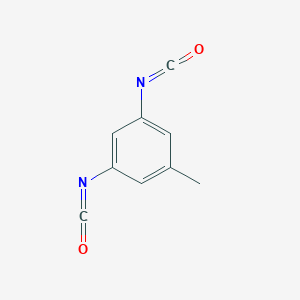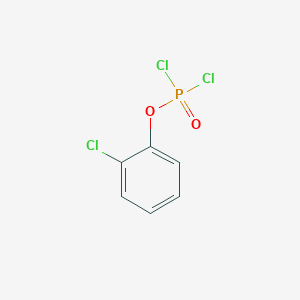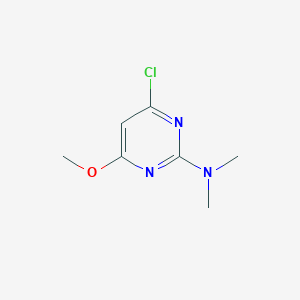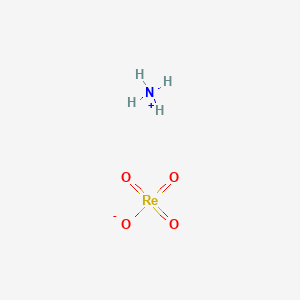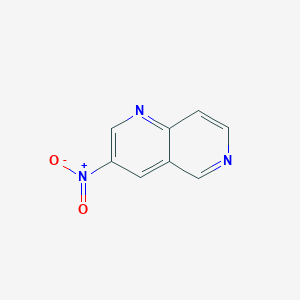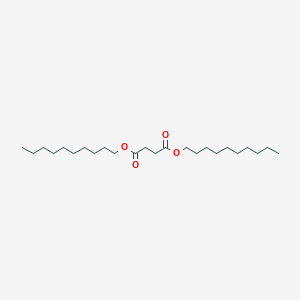
Zirconium selenide
Overview
Description
Zirconium selenide is a transition metal dichalcogenide semiconductor with the chemical formula ZrSe₂. It belongs to the group IVB of the periodic table and is known for its layered structure and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium selenide can be synthesized using various methods, including chemical vapor transport, solid-state reactions, and electrodeposition. One common method involves the reaction of zirconium and selenium powders at high temperatures in a sealed quartz tube. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often produced through chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods involve the deposition of zirconium and selenium precursors onto a substrate, followed by annealing to form the desired compound. The choice of precursors and deposition conditions can significantly influence the quality and properties of the resulting this compound films .
Chemical Reactions Analysis
Types of Reactions: Zirconium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of zirconium oxide and selenium dioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas or other reducing agents, leading to the formation of elemental zirconium and selenium.
Major Products Formed:
Oxidation: Zirconium oxide (ZrO₂) and selenium dioxide (SeO₂)
Reduction: Elemental zirconium (Zr) and selenium (Se)
Substitution: Halogenated zirconium compounds (e.g., ZrCl₄, ZrBr₄)
Scientific Research Applications
Zirconium selenide has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which zirconium selenide exerts its effects is primarily related to its electronic structure and surface properties. In optoelectronic applications, its bandgap allows for efficient absorption and emission of light, making it suitable for photodetectors and light-emitting devices. In catalytic applications, the active sites on the surface of this compound facilitate the adsorption and activation of reactant molecules, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
- Molybdenum disulfide (MoS₂)
- Tungsten diselenide (WSe₂)
- Titanium disulfide (TiS₂)
- Hafnium diselenide (HfSe₂)
Zirconium selenide stands out for its combination of optical, electronic, and catalytic properties, making it a versatile material for various scientific and industrial applications.
Properties
IUPAC Name |
bis(selanylidene)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Se.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXPEFKCXYKSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Zr]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065266 | |
| Record name | Zirconium selenide (ZrSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey powder; [MSDSonline] | |
| Record name | Zirconium selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12166-47-1 | |
| Record name | Zirconium selenide (ZrSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12166-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium selenide (ZrSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium selenide (ZrSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium selenide (ZrSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


